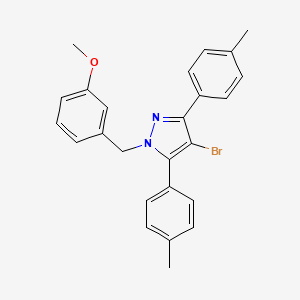![molecular formula C20H29NO5S B10933124 Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10933124.png)
Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylcarbonyl group, and diisopropyl ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl 5-[(phenylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Diisopropyl 5-[(benzylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Diisopropyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H29NO5S |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
dipropan-2-yl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H29NO5S/c1-11(2)25-19(23)15-13(5)16(20(24)26-12(3)4)27-18(15)21-17(22)14-9-7-6-8-10-14/h11-12,14H,6-10H2,1-5H3,(H,21,22) |
Clé InChI |
NVJSTFAASCAJHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933063.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933067.png)

![2-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]acetohydrazide](/img/structure/B10933073.png)
![N-(4-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933077.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10933080.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933089.png)
![Dimethyl 2-({[2-(4-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B10933090.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B10933102.png)
![6-cyclopropyl-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933105.png)
![3-chloro-N-cycloheptyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933111.png)
